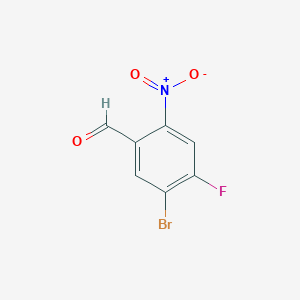

5-Bromo-4-fluoro-2-nitrobenzaldehyde

Übersicht

Beschreibung

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-nitrobenzaldehyde compounds and their properties, which can be used to infer some aspects of the target compound's characteristics. For instance, the synthesis of similar compounds involves the use of bromination and nitration reactions, as well as the manipulation of functional groups to achieve the desired substitution pattern on the benzene ring .

Synthesis Analysis

The synthesis of bromo-nitrobenzaldehyde derivatives typically involves regioselective bromination and nitration reactions. For example, the synthesis of 4-bromo-2-nitrobenzaldehyde is achieved through a reaction of phenyllithium with 2,5-dibromo-1-nitrobenzene, followed by a reaction with dimethylformamide to yield the desired aldehyde with high regioselectivity and yield . Similarly, the synthesis of 5-bromo-2-methoxybenzaldehyde from 4-bromo-2-fluorotoluene involves a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods could potentially be adapted for the synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzaldehyde derivatives is characterized by the presence of bromine and nitro groups on a benzene ring, which can significantly influence the electronic and steric properties of the molecule. For instance, the Br atom in 2-bromo-5-hydroxybenzaldehyde deviates from the plane of the benzene ring, and the aldehyde group is twisted, indicating that similar deviations and twists could be expected in the structure of 5-Bromo-4-fluoro-2-nitrobenzaldehyde . Additionally, the presence of substituents like fluorine and nitro groups would likely affect the electron density and reactivity of the compound.

Chemical Reactions Analysis

Bromo-nitrobenzaldehyde compounds can participate in various chemical reactions, including condensation to form Schiff bases, as demonstrated by the synthesis of a Schiff base compound from 5-bromo-2-hydroxybenzaldehyde . The nitro group can also be involved in further chemical transformations, such as reduction to an amine. The reactivity of these compounds is influenced by the electron-withdrawing effects of the nitro and bromo substituents, which can activate the benzene ring towards nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzaldehyde derivatives are influenced by their functional groups. For example, the presence of a nitro group can increase the compound's polarity and impact its solubility in various solvents. The spectroscopic properties, such as FT-IR and FT-Raman, can be studied using density functional theory (DFT) to understand the vibrational modes of the molecule . Additionally, the electronic properties, including HOMO and LUMO energies, can be analyzed to predict the chemical reactivity and stability of the compound. The thermodynamic functions, such as heat capacity and Gibbs energy, can be obtained from spectroscopic data to understand the compound's behavior at different temperatures .

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis : As a chemical intermediate, it can be used in the synthesis of various organic compounds. The presence of bromo, fluoro, and nitro groups makes it a versatile intermediate for reactions involving substitutions, eliminations, or additions .

-

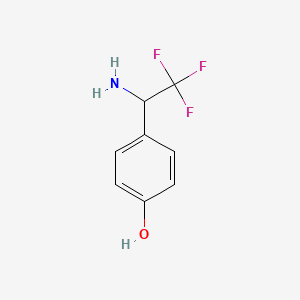

Pharmaceuticals : It could potentially be used in the synthesis of pharmaceutical compounds. The nitro group can be reduced to an amine, providing a pathway to a variety of medicinal compounds .

-

Agrochemicals : Similar to pharmaceuticals, it could be used in the synthesis of various agrochemicals, such as pesticides or herbicides .

-

Dyestuff : The presence of a nitro group could potentially make it useful in the synthesis of azo dyes .

-

Material Science : It could potentially be used in the synthesis of materials with specific properties, such as polymers or resins .

-

Chemical Research : It could be used in chemical research as a starting material for the synthesis of new compounds or for testing new reactions .

-

Organic Synthesis : As a chemical intermediate, it can be used in the synthesis of various organic compounds. The presence of bromo, fluoro, and nitro groups makes it a versatile intermediate for reactions involving substitutions, eliminations, or additions .

-

Pharmaceuticals : It could potentially be used in the synthesis of pharmaceutical compounds. The nitro group can be reduced to an amine, providing a pathway to a variety of medicinal compounds .

-

Agrochemicals : Similar to pharmaceuticals, it could be used in the synthesis of various agrochemicals, such as pesticides or herbicides .

-

Dyestuff : The presence of a nitro group could potentially make it useful in the synthesis of azo dyes .

-

Material Science : It could potentially be used in the synthesis of materials with specific properties, such as polymers or resins .

-

Chemical Research : It could be used in chemical research as a starting material for the synthesis of new compounds or for testing new reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFBETPMHZUCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464100 | |

| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-nitrobenzaldehyde | |

CAS RN |

213382-45-7 | |

| Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

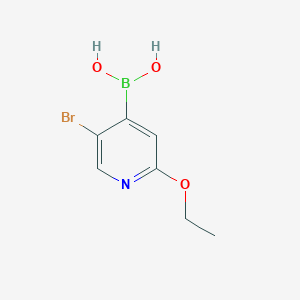

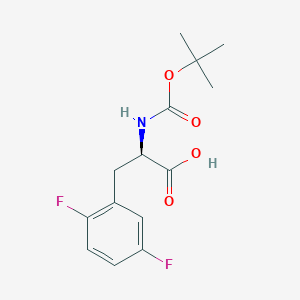

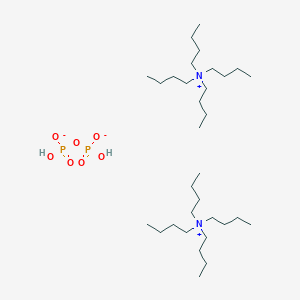

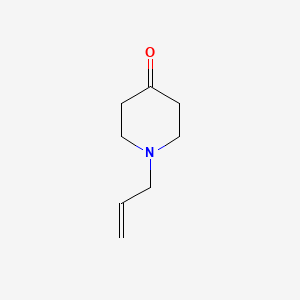

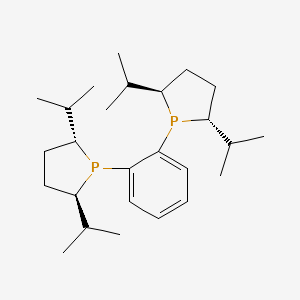

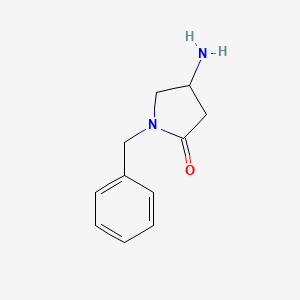

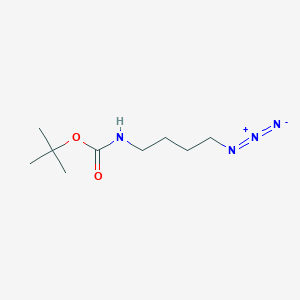

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)